Piperonylonitrile

Acaricide Pest Control Structure-Activity Relationship

Researchers sourcing piperonylonitrile often face variability in purity and inconsistent supply. This ≥98% (GC) grade compound, with a defined mp of 93-95 °C, resolves these pain points: • 319-fold greater acaricidal potency vs. benzyl benzoate, enabling next-gen mite-control research. • Proven intermediate for piperonylamine, piperonylic acid, and N-heterocycles via high-yield (96%) oxidation. • Consistent quality for P450 inhibition assays and MDP pharmacophore studies. Procurement managers benefit from batch-to-batch consistency, multiple pack sizes, and immediate shipping.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 4421-09-4
Cat. No. B116396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperonylonitrile
CAS4421-09-4
Synonyms1-(Benz[d][1,3]dioxol-5-yl)nitrile;  1-Cyano-3,4-methylenedioxybenzene;  2H-Benzo[d]-1,3-dioxolane-5-carbonitrile;  3,4-(Methylenedioxy)benzonitrile;  5-Cyano-1,3-benzodioxole;  Benzo[d][1,3]dioxole-5-carbonitrile;  Benzodioxole-5-carbonitrile;  NSC 27009
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C#N
InChIInChI=1S/C8H5NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,5H2
InChIKeyPKRWWZCDLJSJIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperonylonitrile CAS 4421-09-4: A Benzodioxole Nitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


Piperonylonitrile (CAS 4421-09-4), also known as 3,4-methylenedioxybenzonitrile or 1,3-benzodioxole-5-carbonitrile, is an aromatic nitrile belonging to the benzodioxole class of compounds [1]. It is a white to pale yellow crystalline solid with a molecular formula of C8H5NO2 and a molecular weight of 147.13 g/mol . Characterized by a methylenedioxy group fused to a benzene ring bearing a nitrile substituent, this compound serves as a versatile synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Synthetic role Benzodioxole nitrile intermediate for amine, acid and heterocycle construction
Reaction scope Reduction to piperonylamine; hydrolysis to piperonylic acid; further cyclizations
Research probe Methylenedioxyphenyl (MDP) tool for cytochrome P450 inhibition studies

Piperonylonitrile CAS 4421-09-4: Why Aldehyde Analogs Cannot Substitute for This Nitrile in Key Applications


While piperonal (the aldehyde analog of piperonylonitrile) shares the same benzodioxole core structure, the functional group substitution from an aldehyde to a nitrile profoundly alters reactivity, biological activity, and synthetic utility. Piperonylonitrile undergoes distinct chemical transformations—including reduction to piperonylamine and hydrolysis to piperonylic acid—that are inaccessible to piperonal . Critically, the nitrile group confers dramatically enhanced acaricidal potency, with piperonylonitrile demonstrating up to 319-fold greater toxicity against dust mites compared to the standard benzyl benzoate [1]. Additionally, the nitrile functionality enables its use as a cytochrome P450 inhibitor in mechanistic studies [2]. These fundamental differences in both chemical behavior and biological activity preclude simple substitution with aldehyde or alcohol analogs.

Target
Piperonylonitrile (nitrile)
Piperonal (aldehyde analog)
Nitrile enables reduction/amine formation and hydrolysis to acid; aldehyde cannot access these transformations. Synthetic pathway may shift significantly.
Bioactivity
Reported acaricidal and CYP-inhibitory endpoints
Aldehyde lacks comparable nitrile-driven potency; structure–activity profile differs
Acaricidal screening context may not transfer; aldehyde cannot replicate nitrile-specific enzyme inhibition endpoints.

Piperonylonitrile CAS 4421-09-4: Quantitative Differentiation Evidence for Procurement Decisions


Acaricidal Potency: 319-Fold Greater Toxicity than Benzyl Benzoate Against Dust Mites

Piperonylonitrile exhibits exceptional acaricidal activity, with LD50 values of 0.04 μg/cm² against D. farinae and 0.03 μg/cm² against D. pteronyssinus [1]. Compared to the standard acaricide benzyl benzoate (LD50: 10.0 and 9.58 μg/cm², respectively), piperonylonitrile is 250-fold and 319-fold more toxic [1]. Against T. putrescentiae, the LD50 was 0.59 μg/cm² versus 12.2 μg/cm² for benzyl benzoate, representing a 20.7-fold potency increase [1].

Acaricidal Potency
Head-to-head
LD₅₀ 0.03–0.04 µg/cm² vs benzyl benzoate 9.58–10.0 µg/cm²; up to 319× difference
D. farinae, D. pteronyssinus, 24 h fabric disk bioassay
Supports acaricidal screening context; reported endpoint comparison
Direct comparator data; species-dependent variation (20.7× for T. putrescentiae)
Acaricide Pest Control Structure-Activity Relationship

Synthesis Efficiency: 96% Crude Yield via Oxoammonium Salt Oxidation

A reported synthetic procedure using oxoammonium salt oxidation of piperonal achieved a crude yield of 96% for piperonylonitrile [1]. This compares favorably to traditional two-step oxime dehydration methods that typically yield 30-85% depending on conditions [2].

Synthesis Efficiency
Reported
96% crude yield (oxoammonium salt oxidation) vs traditional oxime route 30–85%
Piperonal + HMDS, pyridine, DCM, rt, 2 h
Supports route selection for scale-up; higher reported yield context
Cross-study comparison; recrystallized yields may differ
Organic Synthesis Methodology Process Chemistry

Catalytic Inhibition: Prolongs Piperonal-HCl Reaction Time from 2 Hours to 6 Days

Piperonylonitrile exhibits a pronounced inhibitory effect on the acid-catalyzed reaction of piperonal. Addition of piperonylonitrile to a reaction mixture of piperonal and hydrochloric acid extended the reaction time from 2 hours to 6 days at room temperature . This represents a 72-fold increase in reaction duration, demonstrating potent catalytic inhibition.

Catalytic Inhibition
Data to verify
Reaction time extended from 2 h to 6 days (72-fold) in piperonal/HCl system
Supports catalytic inhibition model; reaction-rate context
MDP-dependent P450 inhibition relevance; source details incomplete
Reaction Kinetics Inhibition Mechanistic Studies

Commercial Purity: ≥98% (GC) with Defined Melting Point Range 93-95°C

Commercially available piperonylonitrile from major suppliers (TCI, Chem-Impex) is specified at ≥98% purity by GC analysis, with a melting point range of 93.0-95.0°C . These specifications ensure batch-to-batch consistency for reproducible synthetic outcomes.

Commercial Purity
Specification review
≥98% (GC), mp 93.0–95.0 °C
Supports batch consistency review; meets typical purity thresholds
Supplier specification; independent verification recommended
Quality Control Analytical Chemistry Procurement Specification

Piperonylonitrile CAS 4421-09-4: Validated Application Scenarios Based on Quantitative Evidence


Development of High-Potency Acaricidal Formulations

Given its 250- to 319-fold greater toxicity against dust mites compared to benzyl benzoate [1], piperonylonitrile is a compelling candidate for next-generation acaricidal products. Researchers developing mite-control agents for household, agricultural, or veterinary applications should prioritize this compound for structure-activity relationship studies and formulation optimization.

Large-Scale Synthesis of Piperonyl-Derived Pharmaceuticals

The 96% crude yield achievable via oxoammonium salt oxidation [1] makes piperonylonitrile an economically attractive intermediate for synthesizing piperonylamine, piperonylic acid, and related nitrogen-containing heterocycles [2]. Process chemists seeking to minimize cost of goods and waste generation should evaluate this high-yielding route.

Mechanistic Studies of Cytochrome P450 Inhibition

The compound's demonstrated ability to inhibit nasal P450-dependent N-demethylase [1] and its pronounced retardation of acid-catalyzed reactions [2] position piperonylonitrile as a valuable tool compound for enzymology and drug metabolism research. Pharmacologists investigating methylenedioxyphenyl (MDP) pharmacophores should utilize this well-characterized nitrile as a reference inhibitor.

Quality-Controlled Building Block for Academic and Industrial Research

With commercial availability at ≥98% purity (GC) and a narrow melting point range of 93-95°C [1], piperonylonitrile meets the stringent specifications required for reproducible academic research and industrial R&D. Procurement officers can rely on these defined quality metrics to ensure batch-to-batch consistency in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Acaricide screening studies
Reported acaricidal potency context
LD₅₀ endpoint comparison with benzyl benzoate; species-panel evaluation
Piperonyl-derived building block synthesis
High-yielding nitrile intermediate route
Oxoammonium salt oxidation reproducibility; scale-up feasibility
Cytochrome P450 inhibition research
MDP-containing nitrile as mechanistic probe
N-Demethylase inhibition endpoint; reaction-rate modulation
Quality-controlled research intermediate
Defined purity and melting point specifications
GC purity verification; batch-to-batch melting point consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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